3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound “3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It is a derivative of hydroxyzine, exhibiting high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol . The product is typically purified by crystallization from ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR . The 13C-NMR spectra display signals for the different carbons in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the melting point can be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
Novel compounds with structures related to the mentioned chemical have been synthesized for potential use as anti-inflammatory and analgesic agents, with specific focus on their COX-1/COX-2 inhibition properties. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest that structurally complex quinazolines and related derivatives could serve as a basis for developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Studies
Research on fluoroquinolone-based derivatives, including piperazine moieties, has demonstrated their potential antimicrobial activity. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showcasing their antibacterial and antifungal properties. This research avenue highlights the importance of structural modification in enhancing the antimicrobial efficacy of quinolone derivatives, potentially guiding the development of new antibiotics (Patel & Patel, 2010).
Receptor Binding Studies
Compounds bearing piperazine structures have been evaluated for their binding affinity to biological receptors, such as the 5-HT1A receptors. Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives, highlighting their potential in visualizing 5-HT1A receptors through fluorescence microscopy. Such studies underscore the utility of structurally specific compounds in probing receptor-ligand interactions, offering insights into the molecular mechanisms underlying receptor activation and signaling (Lacivita et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are known to be involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to themIt’s known that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
Biochemical Pathways
It’s known that α1-ars are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound may affect the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . Six compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Given its target and mode of action, it can be inferred that the compound may have potential therapeutic effects on conditions related to α1-ars, such as neurodegenerative and psychiatric disorders .
Properties
IUPAC Name |
3-(2-methoxyethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O5/c1-34-16-15-30-24(32)21-8-3-18(17-22(21)27-25(30)33)23(31)26-9-10-28-11-13-29(14-12-28)19-4-6-20(35-2)7-5-19/h3-8,17H,9-16H2,1-2H3,(H,26,31)(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFNMDSZRBSJPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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